molecular formula C19H17NO6 B3618044 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3618044
M. Wt: 355.3 g/mol
InChI Key: UMHMHRDKVDYTBN-UHFFFAOYSA-N
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Description

7-[(2-Methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core substituted with methoxy and nitrophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step typically involves the methylation of a hydroxyl group using reagents such as dimethyl sulfate or methyl iodide.

    Nitration of the phenyl ring:

    Coupling of the methoxy and nitrophenyl groups: This step involves the formation of an ether linkage between the chromenone core and the substituted phenyl ring, often using reagents like sodium hydride or potassium carbonate in an appropriate solvent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

7-[(2-Methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with various aryl or alkyl halides.

Scientific Research Applications

7-[(2-Methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components. Similarly, if the compound has anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar compounds to 7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one include:

    2-Methoxy-5-nitrophenol: This compound shares the methoxy and nitrophenyl groups but lacks the chromenone core, resulting in different chemical properties and reactivity.

    4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: This compound has a similar substitution pattern on the phenyl ring but features a different core structure, leading to distinct applications and reactivity.

    2-Methoxy-4-nitrobenzoic acid:

The uniqueness of this compound lies in its combination of functional groups and the chromenone core, which imparts specific chemical properties and reactivity that are not observed in the similar compounds mentioned above.

Properties

IUPAC Name

7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-8-18(21)26-19-12(2)16(7-5-15(11)19)25-10-13-9-14(20(22)23)4-6-17(13)24-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHMHRDKVDYTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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